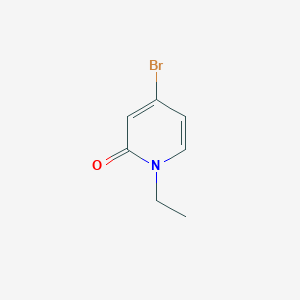

4-bromo-1-ethylpyridin-2(1H)-one

Descripción general

Descripción

4-Bromo-1-ethylpyridin-2(1H)-one is an organic compound that belongs to the class of bromopyridines It is characterized by the presence of a bromine atom at the fourth position and an ethyl group at the first position of the pyridin-2(1H)-one ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-ethylpyridin-2(1H)-one typically involves the bromination of 1-ethylpyridin-2(1H)-one. This can be achieved using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a more consistent and scalable production method.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.

Reduction Reactions: Reduction of this compound can lead to the formation of 1-ethylpyridin-2(1H)-one.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

Substitution Products: Depending on the nucleophile, products such as 4-azido-1-ethylpyridin-2(1H)-one, 4-thio-1-ethylpyridin-2(1H)-one, or 4-alkoxy-1-ethylpyridin-2(1H)-one.

Oxidation Products: Various oxidized derivatives of the pyridinone ring.

Reduction Products: 1-Ethylpyridin-2(1H)-one.

Aplicaciones Científicas De Investigación

4-Bromo-1-ethylpyridin-2(1H)-one has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.

Chemical Biology: It is employed in the study of biological pathways and the development of chemical probes for biological research.

Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and other industrially relevant chemicals.

Mecanismo De Acción

The mechanism of action of 4-bromo-1-ethylpyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The bromine atom and the ethyl group can influence the binding affinity and specificity of the compound towards its target, thereby modulating its biological activity.

Comparación Con Compuestos Similares

4-Bromo-1-methylpyridin-2(1H)-one: Similar structure but with a methyl group instead of an ethyl group.

4-Bromo-1-phenylpyridin-2(1H)-one: Contains a phenyl group instead of an ethyl group.

4-Chloro-1-ethylpyridin-2(1H)-one: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness: 4-Bromo-1-ethylpyridin-2(1H)-one is unique due to the presence of both the bromine atom and the ethyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties and applications compared to its analogs.

Actividad Biológica

4-Bromo-1-ethylpyridin-2(1H)-one (CAS No. 832735-58-7) is a heterocyclic compound characterized by a pyridine ring with a bromine atom at the 4-position and an ethyl group at the 1-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article discusses the biological activity of this compound, synthesizing relevant research findings, case studies, and comparative data.

- Molecular Formula : C7H8BrNO

- Molecular Weight : 202.05 g/mol

- Appearance : White solid

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Pyridinones are known to possess antibacterial and antifungal activities, which can be attributed to their ability to disrupt microbial cell functions. For instance, studies have shown that various pyridinone derivatives can inhibit the growth of pathogenic bacteria and fungi, suggesting a potential application of this compound in treating infectious diseases .

Anticancer Properties

The structural characteristics of this compound make it a candidate for anticancer research. Similar pyridinones have demonstrated activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, studies have highlighted that certain pyridinone derivatives can interfere with microtubule dynamics, which is crucial for cancer cell division .

Study on Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various pyridinones, this compound was tested against several bacterial strains. The results indicated that this compound exhibited moderate antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to those of established antibiotics .

Anticancer Activity Assessment

A recent study focused on the anticancer effects of a series of pyridinone derivatives, including this compound. The compound was tested on human breast cancer cell lines (MCF-7), where it showed significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth. The mechanism was attributed to the induction of apoptotic pathways as evidenced by increased caspase activity in treated cells .

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|---|

| 4-Bromo-1-methylpyridin-2(1H)-one | C6H6BrNO | Methyl group instead of ethyl; similar reactivity | Moderate | Low |

| 4-Chloro-1-ethylpyridin-2(1H)-one | C7H8ClNO | Chlorine substituent; used in similar applications | High | Moderate |

| 3-Bromo-1-methylpyridin-2(1H)-one | C6H6BrNO | Bromine at the 3-position; different activity | Low | High |

This table illustrates that while 4-bromo-1-methylpyridin-2(1H)-one exhibits moderate antimicrobial effects, its anticancer activity is relatively low compared to 3-bromo derivatives that show higher efficacy.

The synthesis of this compound typically involves reactions such as Hantzsch condensation or Knorr synthesis. These methods allow for the introduction of various substituents that can enhance biological activity. The mechanism of action for its biological effects often involves binding interactions with specific biomolecules, such as enzymes and proteins involved in cellular signaling pathways .

Análisis De Reacciones Químicas

Suzuki-Miyaura Coupling

This palladium-catalyzed reaction enables aryl-aryl bond formation with boronic acids or esters:

Heck Reaction

Used for alkene functionalization via palladium-mediated coupling:

| Alkenyl Partner | Catalyst System | Conditions | Yield | Product | Source |

|---|---|---|---|---|---|

| Ethyl acrylate | Pd(OAc)₂/tri-o-tolylphosphine | DMF, 120°C (MW), 2 hr | 66.6% | (E)-Ethyl 3-(1-ethyl-2-oxo-1,2-dihydropyridin-4-yl)acrylate |

Nucleophilic Substitutions

The bromine atom undergoes displacement with various nucleophiles:

| Nucleophile | Base/Solvent | Conditions | Yield | Product | Source |

|---|---|---|---|---|---|

| Sodium methoxide | NaH/THF | 50°C, 40 hr | 62% | 1-Ethyl-4-methoxypyridin-2(1H)-one | |

| Benzylamine | Cs₂CO₃/DMF | 70°C, 4 hr | 46.5% | 4-(Benzylamino)-1-ethylpyridin-2(1H)-one |

Alkylation Reactions

The ethyl group can be modified through alkylation processes:

| Alkylating Agent | Base | Conditions | Yield | Product | Source |

|---|---|---|---|---|---|

| Iodoethane | K₂CO₃ | Acetone, 60°C, 3 hr | 84% | 1,4-Diethylpyridin-2(1H)-one | |

| Propyl bromide | NaH/THF | Reflux, 16 hr | 62% | 1-Ethyl-4-propylpyridin-2(1H)-one |

Reduction/Oxidation

Controlled transformations of the pyridinone core:

| Reaction Type | Reagent System | Conditions | Outcome | Source |

|---|---|---|---|---|

| Ketone reduction | NaBH₄/MeOH | 0°C to RT, 2 hr | 1-Ethyl-4-bromo-1,2,3,4-tetrahydropyridin-2-ol (partial reduction) | |

| Ring oxidation | KMnO₄/H₂SO₄ | 80°C, 4 hr | Pyridine N-oxide derivative |

Microbial Hydroxylation

Whole-cell biocatalysis enables regioselective modification:

| Biocatalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Burkholderia sp. MAK1 | 30°C, pH 7, 6 hr | 5-Hydroxy-1-ethylpyridin-2(1H)-one | 97% |

Halogen Exchange

Fluorination via halogen displacement:

| Fluorinating Agent | Catalyst | Conditions | Yield | Product | Source |

|---|---|---|---|---|---|

| KF/18-crown-6 | Pd(PPh₃)₄ | DMF, 100°C, 12 hr | 58% | 4-Fluoro-1-ethylpyridin-2(1H)-one |

This compound's versatility is further demonstrated by its participation in multi-component reactions. For instance, three-component cascades with 3-formylchromones and amidines yield complex bipyrimidinone derivatives under Cs₂CO₃ mediation in acetonitrile . Recent advances include continuous flow bromination using NBS, achieving 92% conversion in <15 min residence time .

Propiedades

IUPAC Name |

4-bromo-1-ethylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-2-9-4-3-6(8)5-7(9)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOPDNHSCIIQOBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=CC1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70630737 | |

| Record name | 4-Bromo-1-ethylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832735-58-7 | |

| Record name | 4-Bromo-1-ethyl-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832735-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-ethylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.